4-Phenylbutyltrimethoxysilane chemical properties and structure
4-Phenylbutyltrimethoxysilane chemical properties and structure
An In-Depth Technical Guide to 4-Phenylbutyltrimethoxysilane: Chemical Properties, Structure, and Applications
Introduction
4-Phenylbutyltrimethoxysilane (CAS No. 152958-91-3) is an organofunctional silane that serves as a critical coupling agent and surface modifier in advanced materials science.[1] Its unique molecular architecture, featuring a hydrophobic phenylbutyl group and a hydrolyzable trimethoxysilyl moiety, enables it to form a durable bridge between organic polymers and inorganic substrates. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
4-Phenylbutyltrimethoxysilane is characterized by a silicon atom bonded to a butyl chain, which in turn is attached to a phenyl group. The silicon atom is also bonded to three methoxy groups. This dual functionality is the key to its utility: the trimethoxysilyl group can react with inorganic materials, while the phenylbutyl group provides compatibility with organic polymers.[1]
Core Structural and Physical Data
| Property | Value | Source(s) |
| CAS Number | 152958-91-3 | [2] |
| Molecular Formula | C₁₃H₂₂O₃Si | [2] |
| Molecular Weight | 254.40 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 80 °C at 0.5 mmHg | [2] |
| Density | 1.006 g/mL at 20 °C | [2] |
| Refractive Index | 1.4742 at 20 °C | [2] |
| Flash Point | >110 °C | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |
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// Edges representing bonds edge [color="#202124"]; Si -- O1; O1 -- CH3_1; Si -- O2; O2 -- CH3_2; Si -- O3; O3 -- CH3_3; Si -- CH2_a [len=1.5]; CH2_a -- CH2_b; CH2_b -- CH2_c; CH2_c -- CH2_d; CH2_d -- Phenyl; }
Caption: Structure of 4-Phenylbutyltrimethoxysilane.
Spectroscopic and Analytical Characterization
While specific, experimentally-derived spectra for 4-Phenylbutyltrimethoxysilane are not widely published, its structure allows for the reliable prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, butyl, and methoxy groups.
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Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.1-7.3 ppm.
-
Methoxy Protons (Si(OCH₃)₃): A singlet at approximately δ 3.6 ppm, integrating to 9 protons.
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Butyl Chain Protons (-CH₂-):
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-CH₂-Ph: A triplet around δ 2.6 ppm.
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-CH₂-Si: A triplet near δ 0.7 ppm.
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Internal -CH₂-CH₂-: Multiplets in the region of δ 1.3-1.7 ppm.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon environment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Si-O-CH₃ | ~50 |
| Si-CH₂- | ~15 |
| -CH₂- | ~25-35 (multiple peaks) |
| -CH₂-Ph | ~36 |
| Aromatic C | ~125-142 (multiple peaks) |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Phenylbutyltrimethoxysilane would exhibit characteristic absorption bands for its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| Si-O-C | 1080-1190 (strong, broad) | Stretching |
| Si-O | 820-920 | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, 4-Phenylbutyltrimethoxysilane is expected to fragment in a predictable manner upon electron ionization. The molecular ion peak (M⁺) would be observed at m/z = 254.4.
Plausible Fragmentation Pathways:
-
Loss of a methoxy group (-OCH₃) to yield a fragment at m/z = 223.
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Cleavage of the butyl chain, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z = 91, a common fragment for compounds containing a benzyl group.
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Cleavage of the Si-C bond, resulting in fragments corresponding to the phenylbutyl cation ([C₁₀H₁₃]⁺, m/z = 133) and the trimethoxysilyl cation ([Si(OCH₃)₃]⁺, m/z = 121).
Synthesis of 4-Phenylbutyltrimethoxysilane
A common and efficient method for the synthesis of 4-Phenylbutyltrimethoxysilane is the hydrosilylation of 4-phenyl-1-butene with trimethoxysilane, typically catalyzed by a platinum complex.
Caption: Synthesis workflow for 4-Phenylbutyltrimethoxysilane.
Illustrative Experimental Protocol
Materials:
-
4-phenyl-1-butene
-
Trimethoxysilane
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst) in xylene
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-purged reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-phenyl-1-butene and anhydrous toluene.
-
Heat the mixture to 80-90 °C with stirring.
-
Add the platinum catalyst (typically in the ppm range relative to the alkene).
-
Slowly add trimethoxysilane to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by GC or ¹H NMR.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene and any excess volatile reactants under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 4-Phenylbutyltrimethoxysilane as a clear liquid.
Chemical Reactivity and Mechanism of Action
The utility of 4-Phenylbutyltrimethoxysilane as a coupling agent is derived from the reactivity of its trimethoxysilyl group, which undergoes hydrolysis and condensation.
Hydrolysis and Condensation
In the presence of water, the methoxy groups are hydrolyzed to form silanol groups (Si-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[3][4][5] The rate of hydrolysis is generally at its minimum at a pH of around 7.[3]
Step 1: Hydrolysis Si(OCH₃)₃-R + 3H₂O ⇌ Si(OH)₃-R + 3CH₃OH
These silanol groups are reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form siloxane bridges (Si-O-Si), creating a durable, cross-linked network at the interface.
Step 2: Condensation Si(OH)₃-R + HO-Substrate → R-(HO)₂Si-O-Substrate + H₂O 2 Si(OH)₃-R → R-(HO)₂Si-O-Si(OH)₂-R + H₂O
Caption: Hydrolysis and condensation mechanism.
The phenylbutyl group does not participate in these reactions but plays a crucial role by providing a hydrophobic and organophilic interface that enhances compatibility and adhesion with organic polymers.[1]
Applications in Research and Industry
The bifunctional nature of 4-Phenylbutyltrimethoxysilane makes it a valuable component in a variety of high-performance materials.
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Reinforced Composites: It is used to treat glass fibers and mineral fillers (e.g., silica, talc) to improve their adhesion to polymer matrices in composites, resulting in enhanced mechanical strength and moisture resistance.[1]
-
Adhesives and Sealants: Incorporation into formulations improves adhesion to a wide range of substrates and enhances the flexibility and durability of the final product.[1]
-
Coatings and Surface Treatments: It acts as a surface modifier for pigments and fillers, promoting their dispersion in organic resins and improving the scratch and corrosion resistance of coatings.[1]
-
"Green" Tire Manufacturing: In the tire industry, it is used to couple silica fillers to the rubber polymer, which can reduce rolling resistance and improve fuel efficiency.
-
Electronics: It finds use in electronic and optoelectronic materials, such as in LED packaging and for conductive adhesives in printed circuit boards.[4]
Safety and Handling
4-Phenylbutyltrimethoxysilane is classified as causing serious eye irritation.[6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6] It should be stored in a tightly closed container in a cool, dry place, away from moisture, as it is hydrolytically sensitive.[2][6]
Conclusion
4-Phenylbutyltrimethoxysilane is a versatile organosilane with a unique combination of properties that make it an effective coupling agent and surface modifier. Its ability to form strong covalent bonds with inorganic surfaces while maintaining compatibility with organic polymers is key to its wide range of applications in advanced materials. A thorough understanding of its chemical structure, reactivity, and synthesis is essential for its effective use in research and industrial settings.
References
-
Journal of Adhesion Science and Technology. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Retrieved from [Link]
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Journal of Adhesion Science and Technology. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Retrieved from [Link]
-
AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 4-PHENYLBUTYLTRIMETHOXYSILANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Safety Data Sheet: 4-PHENYLBUTYLTRIMETHOXYSILANE. Retrieved from [Link]
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- 3. afinitica.com [afinitica.com]
- 4. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
